molecular formula C18H25F2NO4 B2792991 (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate CAS No. 1347655-31-5

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate

Cat. No. B2792991
CAS RN: 1347655-31-5
M. Wt: 357.398
InChI Key: GFFNVDUBYHATAD-AWEZNQCLSA-N
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Description

“(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate” is a chemical compound that likely contains an amino function. The amino function often needs to be protected during synthesis, and one common method of protection is conversion to a tert-butyl carbamate, also known as a Boc-derivative . Boc-derivatives are frequently used in the field of peptide synthesis .


Synthesis Analysis

The synthesis of Boc-derivatives involves the protection of amino functions. This process plays a pivotal role in the synthesis of multifunctional targets . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving Boc-derivatives typically involve the protection and deprotection of amino functions. Boc can be cleaved by mild acidolysis . An efficient and eco-friendly route for the BOC protection of a large variety of amines has been reported, which does not require any water quenches, solvent separations, and purification steps .

Scientific Research Applications

Flexible Synthesis Approach

A flexible synthetic approach to ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate (N-Boc-AHPPA-OEt), a γ-aminoβ-hydroxy acid moiety of hapalosin, highlights its utility in producing complex molecular structures. This method involves ring-opening ethanolysis of an activated N-Boc-lactam derived through a diastereoselective reductive-alkylation process, showcasing the compound's versatility in organic synthesis (Huang, Wu, & Ye, 2010).

Peptidyl 2,2-Difluoro-3-aminopropionate Synthesis

The synthesis of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction, followed by N-debenzylation, demonstrates the compound's role in developing potential proteinase inhibitors. This process highlights its significance in creating biologically active compounds (Angelastro, Bey, Mehdi, & Peet, 1992).

Unnatural α-Amino Acid Derivatives

The compound's utility is further emphasized in the synthesis of highly substituted unnatural α-amino esters via a Pd(II)-catalyzed three-component coupling. This method opens avenues for creating a wide range of α-amino ester groups, essential in medicinal chemistry and drug development (Hopkins & Malinakova, 2007).

Anticancer Drug Synthesis

Moreover, its application extends to the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, explored as potential anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes illustrate the compound's potential in pharmaceutical applications, particularly in oncology (Basu Baul, Basu, Vos, & Linden, 2009).

HIV-Protease Assay Development

Furthermore, its involvement in creating a selective HIV-protease assay based on a chromogenic amino acid underscores its importance in biochemical research, offering a tool for studying HIV-protease activity and assisting in the development of HIV treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Mechanism of Action

Target of Action

The compound contains aboc-amino group, which is commonly used in the synthesis of peptides

Mode of Action

The presence of theboc-amino group indicates that it may be involved in peptide synthesis . The boc group is a protective group for amines, which can accommodate two such groups . It is stable under certain conditions and can be cleaved by mild acidolysis . This property allows the compound to undergo reactions while protecting the amino group from unwanted side reactions.

Biochemical Pathways

The boc-amino group can be involved in the synthesis of multifunctional targets , suggesting that the compound could have broad effects on various biochemical pathways.

Result of Action

The use of the boc group allows for selective reactions, which could lead to the synthesis of specific peptide sequences .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the boc group in the compound can be cleaved by mild acidolysis , suggesting that acidic conditions could influence the compound’s action.

Future Directions

The use of Boc-derivatives continues to be a prominent area of study in organic synthesis, particularly in the field of peptide synthesis . Future research may focus on developing more efficient and eco-friendly methods for the protection and deprotection of amino functions .

properties

IUPAC Name

ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFNVDUBYHATAD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C([C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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